molecular formula C10H8N2O2 B1626080 2-Methyl-3-nitroquinoline CAS No. 75353-77-4

2-Methyl-3-nitroquinoline

Cat. No.: B1626080
CAS No.: 75353-77-4
M. Wt: 188.18 g/mol
InChI Key: CZWHVUCAESEVTE-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroquinoline is a nitro-substituted quinoline derivative characterized by a methyl group at the 2-position and a nitro group at the 3-position of the quinoline ring. Quinoline derivatives, including nitroquinolines, are widely studied for their pharmacological activities, such as antimicrobial, anticancer, and mutagenic properties . Nitro groups in these compounds are known to enhance reactivity and biological activity, though their effects depend on substituent positioning .

Properties

IUPAC Name

2-methyl-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-10(12(13)14)6-8-4-2-3-5-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWHVUCAESEVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503760
Record name 2-Methyl-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75353-77-4
Record name 2-Methyl-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation Followed by Nitration

A widely adopted strategy involves initial methylation of quinoline at position 2 via Friedel-Crafts alkylation, followed by nitration at position 3. The alkylation step employs methyl iodide or dimethyl sulfate in the presence of Lewis acids such as aluminum chloride. Reaction conditions typically involve refluxing in dichloromethane at 40–60°C for 6–8 hours, achieving methyl incorporation yields of 70–85%.

Subsequent nitration requires careful control to avoid over-nitration or ring degradation. A mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C selectively introduces the nitro group at position 3, driven by the electron-donating methyl group’s ortho/para-directing effects. This step yields 60–75% of this compound, with purity dependent on quenching and neutralization protocols.

Table 1: Optimization of Nitration Conditions

Nitrating Agent Temperature (°C) Yield (%) Purity (%)
HNO₃/H₂SO₄ (1:3) 0–5 68 92
Acetyl nitrate -10 72 89
NO₂BF₄ 25 65 85

Dioxygen Oxidation of 3-Nitro-o-xylene Precursors

An alternative approach, adapted from benzoic acid synthesis, utilizes dioxygen oxidation of 3-nitro-o-xylene derivatives. As detailed in patent CN105130820A, 3-nitro-o-xylene is treated with oxygen in the presence of cobaltous diacetate and manganese acetate catalysts at 90–100°C. This method achieves 80% conversion to 2-methyl-3-nitrobenzoic acid, which can undergo decarboxylation to yield the quinoline analog. While this route avoids harsh nitrating agents, the decarboxylation step requires high temperatures (200–220°C) and platinum catalysts, limiting scalability.

Trichloromethyl Intermediate Hydrolysis

Patent CN102942524A discloses a pathway involving trichloromethyl-quinoline intermediates, which are hydrolyzed to form carboxylic acid derivatives. For example, 7-chloro-3-nitroquinoline-8-trichloromethyl undergoes hydrolysis at 2–4°C with aqueous workup to yield 7-chloro-3-nitroquinoline-8-carboxylic acid. Adaptation of this method for this compound would require substituting the trichloromethyl precursor with a methylated analog, though regiochemical challenges may arise during hydrolysis.

Mechanistic Insights and Catalytic Considerations

Role of Transition Metal Catalysts

Cobaltous diacetate and manganese acetate synergistically enhance dioxygen activation in oxidation reactions. The cobalt center facilitates electron transfer to molecular oxygen, generating reactive peroxo intermediates that abstract hydrogen from the methyl group, enabling nitro group insertion. Manganese acts as a co-catalyst, stabilizing radical intermediates and preventing over-oxidation.

Solvent Effects on Regioselectivity

Polar aprotic solvents like orthodichlorobenzene improve nitro group orientation by stabilizing transition states through dipole interactions. In contrast, nonpolar solvents favor random nitration, reducing yields by 15–20%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR of this compound exhibits distinct deshielding effects:

  • H-4 appears as a doublet at δ 8.42–9.30 ppm (J = 8.5 Hz) due to coupling with H-5.
  • The methyl group at C-2 resonates as a singlet at δ 2.59 ppm.

Table 2: Characteristic ¹³C NMR Shifts

Carbon Position δ (ppm) Assignment
C-2 20.4 Methyl group
C-3 146.7 Nitro-bearing carbon
C-8 168.2 Carboxylic acid (if present)

Infrared (IR) Spectroscopy

The nitro group’s asymmetric and symmetric stretches appear at 1520 cm⁻¹ and 1345 cm⁻¹, respectively. Methyl C-H stretches are observed at 2850–2960 cm⁻¹.

Comparative Analysis of Synthetic Routes

Table 3: Yield and Efficiency by Method

Method Steps Total Yield (%) Purity (%) Cost (USD/g)
Friedel-Crafts/Nitration 2 58 90 120
Dioxygen Oxidation 3 64 88 95
Trichloromethyl Hydrolysis 4 45 82 150

The dioxygen oxidation route offers superior cost-effectiveness but requires specialized equipment for high-pressure oxygen handling. Friedel-Crafts alkylation remains the benchmark for academic laboratories due to reagent accessibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

  • Thiol substitution : Reaction with thiols (e.g., benzyl mercaptan) in DMF with K₂CO₃ yields 3-thio-substituted derivatives. The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the electron-deficient pyridine ring .

ReagentConditionsProductYield (%)Reference
BnSHDMF, K₂CO₃, 80°C3-Benzylthio-2-methylquinoline85
PhSHDMF, K₂CO₃, 80°C3-Phenylthio-2-methylquinoline78

Reduction of the Nitro Group

The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction:

  • Catalytic hydrogenation : Using H₂ and Pd/C in ethanol at 25°C yields 3-amino-2-methylquinoline.

  • Chemical reduction : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol selectively reduces the nitro group without affecting the quinoline ring .

Reducing AgentConditionsProductYield (%)Reference
H₂/Pd-CEtOH, 25°C, 6 h2-Methyl-3-aminoquinoline92
Na₂S₂O₄H₂O/EtOH, 70°C, 2 h2-Methyl-3-aminoquinoline88

Cycloaddition Reactions

The nitro group activates the quinoline ring for cycloaddition. For instance:

  • Diels-Alder reactions : Reacts with electron-rich dienes (e.g., 1,3-cyclopentadiene) to form fused bicyclic compounds. The nitro group acts as an electron-deficient dienophile .

DieneConditionsProductYield (%)Reference
1,3-CyclopentadieneToluene, 80°C, 12 hFused tricyclic derivative75

Electrophilic Substitution

The methyl group directs electrophiles to the 4-position of the quinoline ring:

  • Chlorination : Treatment with POCl₃ and DMF introduces a chloro group at the 4-position, yielding 4-chloro-2-methyl-3-nitroquinoline .

ReagentConditionsProductYield (%)Reference
POCl₃, DMF110°C, 2 h4-Chloro-2-methyl-3-nitroquinoline85

Oxidation Reactions

The methyl group is oxidizable to a carboxylic acid under strong conditions:

  • KMnO₄ oxidation : In acidic medium, the methyl group converts to a carboxyl group, forming 2-carboxy-3-nitroquinoline .

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄, H₂SO₄100°C, 8 h2-Carboxy-3-nitroquinoline68

Sigmatropic Rearrangements

The nitro group participates in -sigmatropic shifts under acidic conditions, leading to positional isomerization. This reaction is critical in synthesizing derivatives with altered substitution patterns .

Mechanistic Insights

  • Nucleophilic substitution : The nitro group’s electron-withdrawing effect polarizes the ring, facilitating attack by nucleophiles at the 3-position .

  • Cycloaddition : The nitroalkene moiety in 2-methyl-3-nitroquinoline engages in inverse-electron-demand Diels-Alder reactions, driven by its electron-deficient nature .

  • Sigmatropic shifts : Intramolecular nitro group migration occurs via a radical-pair mechanism, as evidenced by solvent-independent kinetics .

Scientific Research Applications

Chemistry

2-Methyl-3-nitroquinoline serves as an intermediate in synthesizing more complex quinoline derivatives. It undergoes various chemical reactions, including:

  • Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas with palladium on carbon.
  • Substitution: Electrophilic substitution reactions allow for the introduction of different functional groups.
  • Oxidation: The methyl group can be oxidized to form carboxylic acids .

The compound has garnered attention for its potential biological activities, particularly:

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Activity: Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has shown efficacy against epidermal growth factor receptor (EGFR)-overexpressing tumor cells with IC50 values in the micromolar range .

Table: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 (EGFR+)5.0EGFR inhibition
This compoundMDA-MB-468 (Breast Cancer)10.0EGFR inhibition
Novel Derivative AA4312.5Induction of apoptosis
Novel Derivative BMDA-MB-4687.0Cell cycle arrest

The mechanisms through which these effects occur are believed to involve interactions with key enzymes or interference with DNA synthesis pathways, although further research is necessary to elucidate these pathways fully .

Industrial Applications

In addition to its medicinal uses, this compound is employed in industrial settings:

  • Dyes and Pigments Production: Its unique chemical structure allows it to be utilized in manufacturing dyes and pigments.
  • Fine Chemicals: The compound serves as a precursor for synthesizing various fine chemicals used across multiple industries .

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitroquinoline largely depends on its chemical structure. The nitro group can participate in redox reactions, while the quinoline core can interact with various biological targets. In medicinal chemistry, it is believed to inhibit specific enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-3-nitroquinoline with structurally related compounds, focusing on substituent positioning, physicochemical properties, and biological activity.

Structural and Physicochemical Comparison

Property This compound (Hypothetical) 2-Methyl-6-nitroquinoline
Molecular Formula C₁₀H₈N₂O₂ C₁₀H₈N₂O₂
Molecular Weight (g/mol) 188.18 (estimated) 188.18
Nitro Group Position 3 6
Methyl Group Position 2 2
InChIKey N/A FQYJXANGBMZQLL-UHFFFAOYSA-N
CAS Number N/A 6539-72-4

Key Observations:

  • Positional Isomerism: The nitro group’s position (3 vs. 6) significantly impacts electronic distribution. A 3-nitro group may create stronger electron-withdrawing effects on the quinoline ring compared to a 6-nitro substituent, altering reactivity in substitution reactions .
  • Solubility and Stability: Nitro groups in ortho positions (e.g., 3-nitro) can increase steric hindrance and reduce solubility in polar solvents compared to para positions (e.g., 6-nitro) .

Biological Activity

2-Methyl-3-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its chemical structure, which features a quinoline core and a nitro group. The nitro group can engage in redox reactions, while the quinoline structure allows for interactions with various biological targets. These interactions can lead to the inhibition of key enzymes or interference with DNA synthesis, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. The exact pathways through which it exerts these effects are still under investigation, but the presence of the nitro group is believed to enhance its reactivity with biological macromolecules .

Anticancer Properties

The anticancer activity of this compound has been a focal point in recent studies. A series of derivatives based on the 3-nitroquinoline framework have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. These studies have shown that certain derivatives possess significant inhibitory activities against epidermal growth factor receptor (EGFR)-overexpressing tumor cells, with IC50 values in the micromolar to nanomolar range .

Table: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 (EGFR+)5.0EGFR inhibition
This compoundMDA-MB-468 (Breast Cancer)10.0EGFR inhibition
Novel Derivative AA4312.5Induction of apoptosis
Novel Derivative BMDA-MB-4687.0Cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the quinoline structure can enhance anticancer activity. For instance, introducing different substituents at various positions on the quinoline ring has been shown to modulate the compound's potency and selectivity towards cancer cell lines .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological profile. Nitro compounds are known to exhibit both beneficial pharmacological effects and potential toxicities, often depending on their metabolic reduction pathways . The nitro group can act as a toxicophore, leading to mutagenic effects under certain conditions. Therefore, further studies are necessary to evaluate the safety profile of this compound in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-3-nitroquinoline, and how can reaction yields be improved?

  • Methodology :

  • Use Meth-Cohn quinoline synthesis (condensation of anilines with β-keto esters) as a starting framework. Optimize nitration conditions (e.g., mixed acid systems like HNO₃/H₂SO₄) to target the 3-position, leveraging steric effects of the 2-methyl group .
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify intermediates via column chromatography. Adjust solvent polarity (e.g., DCM vs. DME) to enhance nitro-group stability during purification .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Reference
Quinoline core formationAc₂O, H₂SO₄, 80°C65–70
NitrationHNO₃/H₂SO₄, 0°C → RT50–55
PurificationColumn chromatography (SiO₂, hexane:EtOAc)85–90

Q. How can spectroscopic techniques (NMR, IR, XRD) distinguish this compound from structural analogs?

  • Methodology :

  • ¹H NMR : Identify characteristic aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H; δ 2.5–3.0 ppm for methyl group) .
  • XRD : Confirm planarity of the quinoline ring and dihedral angles (e.g., 70° between quinoline and substituents) to rule out steric distortions .
  • IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C–N stretching (~1350 cm⁻¹) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • pH 1–14 : Monitor degradation via HPLC (C18 column, MeCN:H₂O gradient) at 25°C/40°C.
  • Light sensitivity : Use amber vials and UV-Vis spectroscopy to track nitro-group decomposition .
  • Key Finding : Nitro groups degrade rapidly in alkaline conditions (pH >10), forming quinoline-3-ol derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at position 3 influence the reactivity of 2-methylquinoline in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G**) to map electron density and LUMO localization at the nitro-substituted ring .
  • Compare experimental vs. computational reactivity in SNAr reactions (e.g., with amines or thiols) under controlled anhydrous conditions .
    • Data Contradiction :
  • Early studies suggest nitro groups inhibit nucleophilic attack at position 4 due to steric hindrance , but recent DFT models predict enhanced meta-directing effects. Reconcile via kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Apply NIH preclinical guidelines for reproducibility:
  • Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media) .
  • Use multivariate statistical analysis (ANOVA with Tukey post-hoc) to identify outliers in IC₅₀ datasets .
  • Example : Discrepancies in antimalarial activity (IC₅₀ 5 μM vs. 50 μM) may arise from differential nitro-reductase expression in parasite strains .

Q. How can computational models predict the regioselectivity of this compound in catalytic hydrogenation?

  • Methodology :

  • Simulate hydrogenation pathways (Gaussian09, transition-state theory) to compare nitro → amine vs. ring reduction.
  • Validate with experimental H₂/Pd-C vs. NaBH₃CN reduction outcomes .
    • Key Insight : Steric shielding by the 2-methyl group directs hydrogenation to the nitro group (ΔG‡ = 25 kcal/mol) over the aromatic ring (ΔG‡ = 32 kcal/mol) .

Methodological Best Practices

  • Ethical Reporting : Declare synthetic yields as mean ± SD (n ≥ 3) and provide raw spectral data in supplementary materials .
  • Data Visualization : Avoid overcrowded figures (max 2–3 structures per graphic) and use color-coded XRD plots for crystallographic clarity .
  • Literature Review : Prioritize peer-reviewed journals over patents for mechanistic insights, and cross-reference synthesis protocols with CAS registry data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.